![molecular formula C17H20N2O4S B5754212 N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754212.png)
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide, also known as EMA401, is a novel drug compound that has been developed for the treatment of chronic pain. This compound has gained significant attention in recent years due to its potential as a non-opioid alternative for pain management.
Mecanismo De Acción
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide acts as a selective inhibitor of the angiotensin II type 2 receptor (AT2R). This receptor is known to play a role in the regulation of pain sensitivity, and its activation has been shown to reduce pain in several animal models. N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to selectively block AT2R, leading to a reduction in pain sensitivity.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are known to play a role in the development of chronic pain. In addition, N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce the expression of pain-related genes in the spinal cord, suggesting that it may act at the level of the central nervous system to reduce pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is its potential as a non-opioid alternative for pain management. This is particularly important given the current opioid epidemic and the need for alternative pain management strategies. In addition, N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
One of the limitations of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is its relatively short half-life, which may limit its effectiveness as a chronic pain treatment. In addition, further studies are needed to determine the optimal dosing regimen for N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide and to assess its long-term safety and efficacy.
Direcciones Futuras
There are several future directions for the development of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide. One potential direction is the development of novel formulations of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide that can prolong its half-life and improve its bioavailability. In addition, further studies are needed to determine the optimal dosing regimen for N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide and to assess its long-term safety and efficacy in humans. Finally, there is a need for further studies to explore the potential of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide as a treatment for other chronic pain conditions, such as fibromyalgia and cancer-related pain.
Conclusion:
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide is a novel drug compound that has shown promise as a non-opioid alternative for pain management. Its selective inhibition of the AT2R receptor has been shown to reduce pain sensitivity in several animal models, and it has a favorable safety profile. Further studies are needed to determine the optimal dosing regimen for N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide and to assess its long-term safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide involves a multi-step process that begins with the reaction of 2-ethoxyaniline with 4-chloro-3-nitrobenzoic acid to form 2-(2-ethoxyphenyl)-3-nitrobenzoic acid. This intermediate is then reduced using tin and hydrochloric acid to form the corresponding amine. The final step involves the reaction of the amine with methylsulfonyl chloride and 4-fluorobenzoyl chloride to form N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been extensively studied for its potential as a non-opioid analgesic. It has been shown to be effective in several animal models of chronic pain, including neuropathic pain and osteoarthritis pain. In addition, N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-16-12-8-6-10-14(16)18-17(20)13-9-5-7-11-15(13)19(2)24(3,21)22/h5-12H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHIWVUYISNLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.